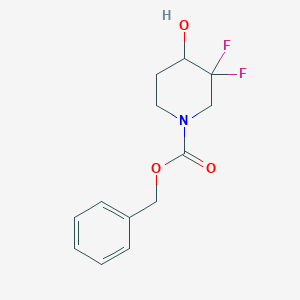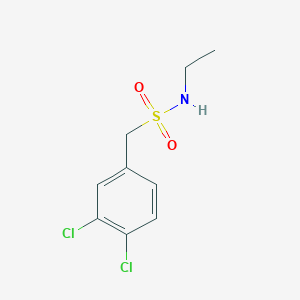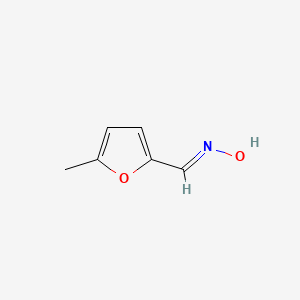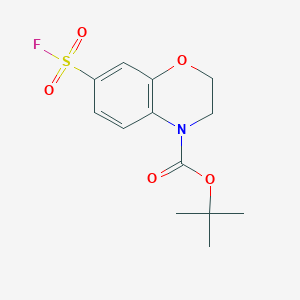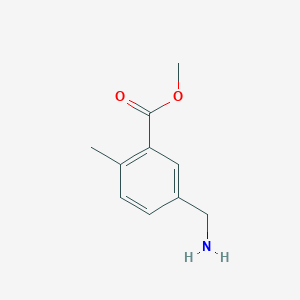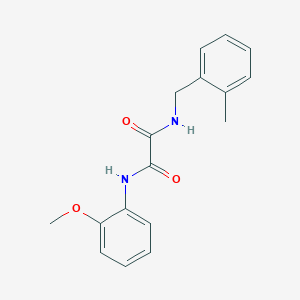
N1-(2-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves complex chemical reactions. For instance, the synthesis of “2- {2- [ (4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and N - (4-Ethoxybenzyl)-2- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine” involves quantum-chemical calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis .Molecular Structure Analysis
The molecular structure of similar compounds like “Zoledronic acid monohydrate” has been determined using various analytical techniques .Chemical Reactions Analysis
The chemical reactions involving similar compounds like “2-Methoxyphenylboronic acid” have been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “2-Methoxyphenylboronic acid” have been analyzed .科学的研究の応用
Structural Characterization and Hydrogen Bonding
One study focused on the synthesis and structural investigation of symmetric and non-symmetric oxamides, including N1-(2-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide derivatives. These compounds were characterized using NMR spectroscopy and X-ray diffraction, revealing that they are stabilized by intramolecular three-center hydrogen bonding. The research demonstrated the significance of hydrogen bonding in determining the structural stability and conformation of oxamide derivatives, providing insight into their potential applications in materials science and molecular engineering (Martínez-Martínez et al., 1998).
Pharmaceutical Applications
Another area of application involves the pharmaceutical industry, where N1-(2-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide derivatives have been investigated for their potential as drug candidates. For example, the discovery of ceralifimod, a sphingosine-1-phosphate (S1P) receptor agonist selective for S1P1 and S1P5, was based on the structural modification of oxalamide derivatives. This compound has shown promise for the treatment of autoimmune diseases, such as relapsing-remitting multiple sclerosis (RRMS), demonstrating the therapeutic potential of oxalamide derivatives (Kurata et al., 2017).
Material Science Applications
In material science, oxalamide derivatives have been utilized in the synthesis of novel polymers with unique properties. For instance, a study on the synthesis and characterization of a light-switchable polymer demonstrated how oxalamide derivatives can be used to create materials with switchable properties. This polymer could condense and release DNA upon light irradiation, showing potential applications in gene delivery and controlled drug release systems (Sobolčiak et al., 2013).
Corrosion Inhibition
Oxalamide derivatives have also been investigated for their role in corrosion inhibition. A study comparing Schiff bases containing O-methyl and nitro substitutes found that these compounds, including oxalamide derivatives, act as effective corrosion inhibitors. The research highlights the potential of oxalamide derivatives in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components (Heydari et al., 2018).
Catalysis and Synthetic Chemistry
Lastly, oxalamide derivatives have been explored for their reactivity and applications in catalysis and synthetic chemistry. A study on the reactivity of an oxalamide-based carbene revealed its potential in cyclopropanation reactions and interactions with elemental selenium, showcasing the versatility of oxalamide derivatives in facilitating a variety of chemical transformations (Braun et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N'-(2-methoxyphenyl)-N-[(2-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-3-4-8-13(12)11-18-16(20)17(21)19-14-9-5-6-10-15(14)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJNFCLHCFKFNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,8-Dioxaspiro[3.5]nonan-9-ylmethanol](/img/structure/B2566109.png)
![Tert-butyl 4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3-hydroxypiperidine-1-carboxylate](/img/structure/B2566112.png)
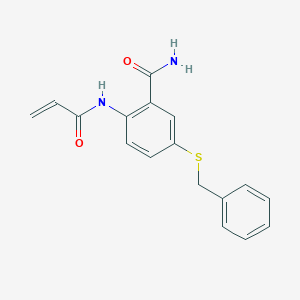
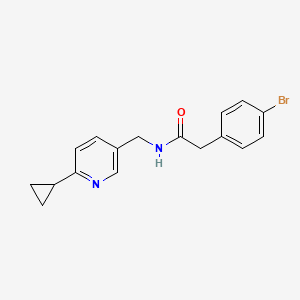

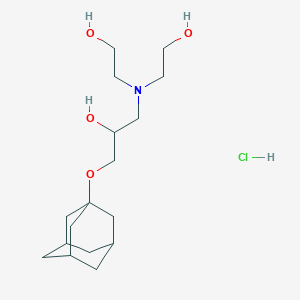
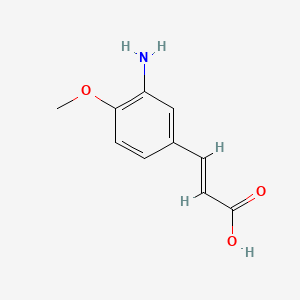
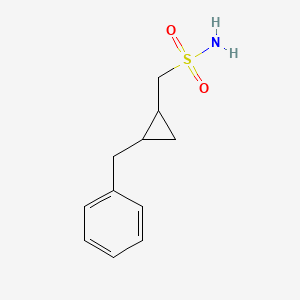
![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide](/img/structure/B2566122.png)
